Cas no 140926-78-9 (1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)-)

140926-78-9 structure
Nome del prodotto:1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)-
Numero CAS:140926-78-9
MF:C22H20Cl2N4
MW:411.32700252533
MDL:MFCD31380129
CID:3727655
PubChem ID:129317961
1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)-
- N1,N2-bis(7-chloroquinolin-4-yl)butane-1,4-diamine
- N',N'-bis(7-chloroquinolin-4-yl)butane-1,4-diamine
- 1,4-Butanediamine, N1,N4-bis(7-chloro-4-quinolinyl)-
- AKOS032961349
- 140926-78-9
- N1,N1-bis(7-chloroquinolin-4-yl)butane-1,4-diamine
-
- MDL: MFCD31380129
- Inchi: InChI=1S/C22H20Cl2N4/c23-15-3-5-17-19(13-15)26-10-7-21(17)28(12-2-1-9-25)22-8-11-27-20-14-16(24)4-6-18(20)22/h3-8,10-11,13-14H,1-2,9,12,25H2
- Chiave InChI: IZXMIIKIEKKRNN-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 410.1065020Da
- Massa monoisotopica: 410.1065020Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 455
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 55Ų
1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0994641-5g |
N1,N1-bis(7-chloroquinolin-4-yl)butane-1,4-diamine |
140926-78-9 | 95% | 5g |
$600 | 2025-02-19 | |
eNovation Chemicals LLC | Y0994641-5g |
N1,N1-bis(7-chloroquinolin-4-yl)butane-1,4-diamine |
140926-78-9 | 95% | 5g |
$600 | 2024-08-02 | |
eNovation Chemicals LLC | Y0994641-5g |
N1,N1-bis(7-chloroquinolin-4-yl)butane-1,4-diamine |
140926-78-9 | 95% | 5g |
$600 | 2025-03-01 |
1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)- Letteratura correlata
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
140926-78-9 (1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)-) Prodotti correlati
- 2228089-32-3(2-amino-4-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2248301-37-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate)
- 2229079-90-5(1-3-nitro-5-(trifluoromethyl)phenylcyclopropan-1-ol)
- 1461715-07-0(2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid)
- 1236262-72-8(2-Amino-1-(2-methyl-1-piperidinyl)-1-propanonehydrochloride)
- 2639453-63-5(tert-butyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate)
- 2680647-17-8(3-(2-chloro-4-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 69079-09-0(Methyl 3-oxopyrrolidine-1-carboxylate)
- 90259-27-1(2-Fluoro-6-methylbenzoic acid)
- 1423031-53-1(4-(chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid)
Fornitori consigliati
atkchemica
(CAS:140926-78-9)1,4-Butanediamine, N,N'-bis(7-chloro-4-quinolinyl)-

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta